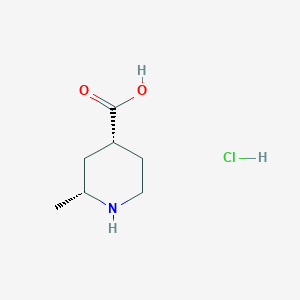

Rac-(2r,4r)-2-methylpiperidine-4-carboxylic acid hydrochloride

Descripción general

Descripción

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its chiral properties due to the presence of two stereocenters at the 2 and 4 positions.

Synthetic Routes and Reaction Conditions:

Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.

Resolution of Racemates: Separating the racemic mixture into its enantiomers using chiral resolution agents.

Industrial Production Methods:

Batch Production: Conducting the synthesis in batches to ensure quality control and consistency.

Continuous Flow Synthesis: Implementing continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Converting the piperidine ring to its corresponding carboxylic acid.

Reduction: Reducing the carboxylic acid group to alcohols or amines.

Substitution: Replacing hydrogen atoms on the piperidine ring with various functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid.

Reduction: Piperidine-4-ol or Piperidine-4-amine.

Substitution: Various substituted piperidines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique piperidine structure allows for various modifications, making it valuable in pharmaceutical chemistry for drug development and synthesis of agrochemicals.

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The hydrochloride group can be replaced by nucleophiles, facilitating further functionalization.

These reactions are crucial for creating derivatives that may exhibit different biological activities .

Biological Research

Pharmacological Potential

Research into this compound has identified its potential therapeutic applications. Studies suggest it may interact with neurotransmitter receptors, influencing central nervous system activities. This interaction could lead to the development of new treatments for neurological disorders .

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, modulating their activity. This property is critical for understanding how the compound can affect biochemical pathways and physiological processes .

Medicinal Applications

Drug Development

The compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its structural features contribute to its biological activity, making it a candidate for further investigation in drug discovery programs aimed at treating various medical conditions .

Industrial Applications

Chemical Manufacturing

In industry, this compound is utilized in producing specialty chemicals and polymers. Its solubility in aqueous solutions enhances its applicability in various industrial processes.

Case Studies

- Therapeutic Research : A study investigating the effects of this compound on neurotransmitter systems showed promising results in modulating serotonin receptors, suggesting potential applications in antidepressant formulations.

- Synthesis Pathways : Researchers have developed efficient synthetic routes for producing this compound while maintaining high yields and purity. These methods often utilize advanced techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy for monitoring .

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways or metabolic processes.

Comparación Con Compuestos Similares

Piperidine-4-carboxylic acid

2-Methylpiperidine

Piperidine-4-ol

Uniqueness: Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride stands out due to its chiral nature and specific stereochemistry, which can lead to different biological activities compared to its non-chiral counterparts.

Actividad Biológica

Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- Structure : The compound features a piperidine ring with a methyl group at the 2-position and a carboxylic acid functional group at the 4-position, existing as a hydrochloride salt that enhances its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interactions : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission pathways. This interaction may contribute to its potential analgesic effects.

- Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, altering their activity and leading to physiological changes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Potential : The compound has been studied for its potential effects on pain relief, acting as a precursor in the synthesis of analgesic agents.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, particularly in models of ischemic cerebral infarction .

- Anticoagulant Activity : As an intermediate in the synthesis of argatroban, a novel thrombin inhibitor, it shows promise in anticoagulant therapy for patients with conditions like heparin-induced thrombocytopenia (HIT) .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.

- Methyl Group Introduction : Alkylation reactions introduce the methyl group at the 2-position.

- Carboxylation : The carboxylic acid group is added at the 4-position through carboxylation reactions.

- Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to established analgesics. The mechanism was linked to its action on opioid receptors.

Study 2: Neuroprotective Effects

In a model of ischemic stroke, this compound demonstrated neuroprotective effects by reducing neuronal apoptosis and inflammation. This indicates potential for therapeutic use in stroke management .

Study 3: Anticoagulant Properties

Research on argatroban's synthesis highlighted the role of this compound as a key intermediate. Clinical trials confirmed its efficacy in treating HIT patients without significant adverse interactions with heparin .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Rac-(2S,4S)-4-Methylpiperidine-2-Carboxylic Acid | C₇H₁₄ClNO₂ | Enantiomer with distinct biological activity |

| Rac-Methyl (2S,4S)-2-Methylpiperidine-4-Carboxylate | C₈H₁₆ClNO₂ | Methyl ester variant with different solubility |

| Argatroban | C₉H₁₃ClN₂O₂S | Thrombin inhibitor derived from piperidine structure |

Propiedades

IUPAC Name |

(2R,4R)-2-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFVCCOFVLFVGW-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807912-30-6 | |

| Record name | rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.